Methyl dichlorophosphite
Overview
Description
Methyl dichlorophosphite is an organophosphorus compound that has garnered attention in the field of chemistry due to its versatile applications in synthesizing a broad range of organophosphorus compounds. It serves as a starting material for producing phosphonic, phosphinic, and phosphonous acid derivatives, alongside their secondary products. This compound is industrially produced and utilized in various synthetic processes illustrating the synthetic and application potential of organophosphorus compounds derived from dichloro(methyl)phosphane (Weissermel et al., 1981).
Synthesis Analysis
The synthesis of methyl dichlorophosphite involves the reaction between phosphorus trichloride (PCl3) and trimethyl phosphite ((CH3O)3P). This process has been refined to achieve a simple and efficient method for producing methyl dichlorophosphite (CH3OPCl2), a crucial intermediate in oligonucleotide synthesis. Optimal conditions have been identified, ensuring high yields of the reaction (Tashma et al., 1987).
Molecular Structure Analysis
The molecular structure of organophosphorus compounds, including methyl dichlorophosphite, can be complex and intriguing. For instance, reactions of dichlorocarbene with sterically protected 1-phosphaallene and 1,3-diphosphaallene produce compounds with methylene-phosphirane and methylene-diphosphirane structures, respectively. These structures highlight the versatility and reactivity of phosphorus-containing compounds, with their structural elucidation often requiring advanced techniques like X-ray crystallography (Yoshifuji et al., 1991).
Chemical Reactions and Properties
Methyl dichlorophosphite participates in a variety of chemical reactions, offering pathways to diverse organophosphorus compounds. It is crucial in the synthesis of phosphonic and phosphinic acids, phosphonates, and related derivatives. These reactions underscore the compound's role as a building block in organophosphorus chemistry (Weissermel et al., 1981).
Scientific Research Applications
Chlorophyll Derivative Studies : It is used to study the relationship between conjugated systems and the chemical reactions of chlorophyll derivatives (Li, 2007).
Phosphorous Acid Derivative Research : The compound serves in researching the interactions of unbound atoms in phosphorous acid derivatives (Raevskii & Khalitov, 1971).
Herbicide Effectiveness Studies : It's used to compare the effectiveness of plant-growth substances as selective weed-killers with other herbicides (Blackman, 1945).
Bacterial Studies : The compound aids in understanding the effects of reduced powers on bacteria (Adem, 1953).
Synthesis of Organophosphorus Compounds : It acts as a starting material for synthesizing organophosphorus compounds, including phosphonic, phosphinic, and phosphonous acid derivatives (Weissermel et al., 1981).
Oligonucleotide Synthesis : Methyl dichlorophosphite is a key intermediate in the synthesis of oligonucleotides (Tashma et al., 1987).
Genomic Sequencing Techniques : It's used in genomic sequencing techniques to map every methylated cytosine on both strands of any target sequence (Clark et al., 1994).
Deoxygenation of Alcohols : The compound is employed in an efficient method for deoxygenating hydroxyl groups in alcohols (Zhang & Koreeda, 2004).
Selective Herbicide for Wheat : It acts as a selective herbicide for wild oat control in wheat (Shimabukuro et al., 1978).
Cancer Chemotherapy : The compound is utilized in cancer chemotherapy as an alkylating agent under mild conditions (Ross, 1953).
Safety And Hazards
properties
IUPAC Name |
dichloro(methoxy)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDJECSMANTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186451 | |
Record name | Methyl phosphorodichloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dichlorophosphite | |
CAS RN |
3279-26-3 | |
Record name | Phosphorodichloridous acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3279-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phosphorodichloridite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phosphorodichloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl dichlorophosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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